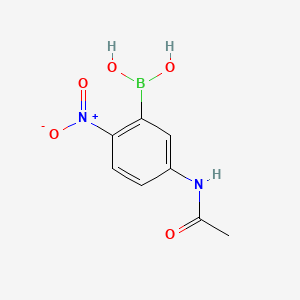

5-Acetamido-2-nitrophenylboronic acid

描述

Significance and Versatility of Boron-Containing Compounds in Modern Chemistry

Boron, a metalloid element, possesses a unique electronic configuration with a vacant p-orbital, rendering many of its compounds Lewis acidic. nih.govepa.gov This inherent reactivity is central to the diverse applications of boron-containing compounds. They are utilized as reagents, catalysts, and building blocks in organic synthesis, and their unique properties have led to their incorporation into advanced materials and pharmaceuticals. nih.govsigmaaldrich.com The ability of boron to form stable covalent bonds with carbon, oxygen, and other elements underpins its chemical versatility. nih.gov

Overview of Arylboronic Acid Derivatives in Organic Synthesis, Materials Science, and Chemical Biology

Arylboronic acid derivatives are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide. mdpi.combldpharm.com This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. calpaclab.com

In materials science , arylboronic acids are functionalized into polymers to create "smart" materials that respond to specific stimuli. researchgate.netmdpi.com For instance, the ability of boronic acids to reversibly bind with diols (compounds with two hydroxyl groups) is exploited in the development of glucose-responsive hydrogels for potential applications in drug delivery systems for diabetes management. researchgate.netmdpi.com These materials can also be designed to be sensitive to pH and reactive oxygen species. bldpharm.com

In chemical biology , the diol-binding property of arylboronic acids is harnessed for the development of sensors for saccharides and other biological molecules. bldpharm.comkeyorganics.net Furthermore, the boronic acid moiety can act as a pharmacophore, interacting with the active sites of enzymes, which has led to the development of boronic acid-based enzyme inhibitors. mdpi.comtcichemicals.com

Historical Context and Evolution of Research on Boronic Acid Structures

The first synthesis and isolation of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860. For many years, these compounds were considered chemical curiosities. However, the development of the Suzuki-Miyaura coupling reaction in the late 1970s propelled boronic acids to the forefront of organic chemistry. mdpi.com Since then, research into the synthesis, properties, and applications of a vast array of boronic acid structures has expanded exponentially.

Focus on Substituted Phenylboronic Acids: Acknowledging the Role of Functionalization

The properties and reactivity of phenylboronic acids can be finely tuned by the introduction of substituents onto the phenyl ring. Electron-donating or electron-withdrawing groups can influence the Lewis acidity of the boron atom and the reactivity of the compound in cross-coupling reactions. calpaclab.com This functionalization is key to designing arylboronic acids with specific properties for targeted applications in materials science and medicinal chemistry. The compound 5-Acetamido-2-nitrophenylboronic acid is an example of a disubstituted phenylboronic acid, featuring both an electron-withdrawing nitro group and an acetamido group.

Structure

2D Structure

属性

IUPAC Name |

(5-acetamido-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKGDBOETDSECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657330 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-36-2 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Specifics of 5 Acetamido 2 Nitrophenylboronic Acid

Chemical Structure and Properties

The chemical structure of this compound contains a phenyl ring substituted with a boronic acid group at position 1, a nitro group at position 2, and an acetamido group at position 5.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H9BN2O5 | tcichemicals.com |

| Molecular Weight | 223.98 g/mol | epa.gov |

Synthesis and Characterization

Specific, peer-reviewed synthetic procedures for this compound are not widely documented in readily accessible literature. However, general methods for the synthesis of substituted phenylboronic acids often involve the reaction of a corresponding aryl halide (e.g., a bromo- or iodo-substituted nitroacetanilide) with a boron-containing reagent, such as a diboron (B99234) ester, in the presence of a palladium catalyst (a variation of the Miyaura borylation reaction). Another common method involves the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate.

Characterization of such a compound would typically involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: to determine the chemical environment of the hydrogen, carbon, and boron atoms, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: to identify the presence of functional groups such as the O-H stretch of the boronic acid, the N-H and C=O of the amide, and the N-O stretches of the nitro group.

Mass Spectrometry (MS): to determine the molecular weight and fragmentation pattern of the compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylboronic acid |

| 2-Nitrophenylboronic acid |

| Phenylboronic acid |

Synthetic Routes to this compound and Structurally Related Compounds

The synthesis of polysubstituted arylboronic acids, such as this compound, is a critical endeavor in organic chemistry, providing essential building blocks for cross-coupling reactions and the construction of complex molecular architectures. The strategic introduction of the boronic acid moiety, alongside nitro and acetamido functionalities, requires careful consideration of substituent effects and reaction compatibility. This article delineates established and advanced methodologies for the preparation of this specific compound and its related scaffolds.

Reactivity and Mechanistic Investigations of 5 Acetamido 2 Nitrophenylboronic Acid

Fundamental Reactivity of Arylboronic Acids

The core reactivity of arylboronic acids, including 5-acetamido-2-nitrophenylboronic acid, stems from the unique electronic nature of the boron atom. Its electron deficiency and ability to interchange between different hybridization states are central to its chemical transformations.

A defining characteristic of arylboronic acids is their nature as Lewis acids, meaning they can accept a pair of electrons. ru.nlnih.govnih.gov This acidity arises from the boron atom's empty p-orbital. In aqueous solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions, formed by the addition of a hydroxide ion. ru.nlnih.gov This equilibrium is a key aspect of their chemistry.

Boronic acids are well-known for their ability to form reversible covalent bonds with compounds containing diol (two hydroxyl) groups, such as sugars and other carbohydrates. nih.govnih.govacs.orgresearchgate.net This reaction leads to the formation of cyclic boronate esters. The formation of these esters is typically favorable in aqueous media and enhances the acidity of the boron center. nih.gov This reversible interaction is the foundation for their use in sensors and separation systems for diol-containing molecules. nih.govacs.org The interaction can be categorized as follows:

Brønsted Acidity: In some interactions, particularly with anions like chloride and acetate, arylboronic acids can act as Brønsted acids, donating a proton from their hydroxyl groups through hydrogen bonding. acs.orgacs.org

Lewis Acidity: In reactions with anions like fluoride or with diols, the boron atom acts as a Lewis acid, accepting electrons to form a new covalent bond and creating a tetrahedral boronate species. nih.govacs.orgacs.org

| Reactant Type | Interaction Mode | Resulting Species | Reference |

|---|---|---|---|

| Hydroxide (OH⁻) | Lewis Acid-Base | Tetrahedral Boronate Anion | ru.nlnih.gov |

| Diols (e.g., sugars) | Reversible Covalent Bonding | Cyclic Boronate Ester | nih.govnih.gov |

| Chloride (Cl⁻), Acetate (AcO⁻) | Brønsted Acid (H-bonding) | Hydrogen-bonded Complex | acs.orgacs.org |

| Fluoride (F⁻) | Lewis Acid-Base | Tetrahedral Adduct | acs.org |

The hybridization of the boron atom is a critical factor that dictates the geometry and reactivity of arylboronic acids.

sp² Hybridization: In the neutral boronic acid form, the boron atom is sp² hybridized. This results in a trigonal planar geometry around the boron atom, with the empty p-orbital perpendicular to the plane of the molecule. quora.comaklectures.com This sp² state is associated with the compound's Lewis acidity.

sp³ Hybridization: Upon interaction with a Lewis base, such as a hydroxide ion or a diol, the boron atom re-hybridizes to an sp³ state. mdpi.com This change leads to a tetrahedral geometry. The formation of this sp³ hybridized boronate intermediate is a crucial step in many reactions, including the Suzuki-Miyaura cross-coupling, as it increases the nucleophilicity of the aryl group attached to the boron, making it more readily transferable to a metal center. organic-chemistry.org

The transition between sp² and sp³ hybridization is a low-energy process that underpins the diverse reactivity of boronic acids, allowing them to participate in a wide array of catalytic cycles and molecular recognition events. mdpi.comresearchgate.net

Cross-Coupling Reactions Involving Arylboronic Acids

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, typically coupling an organoboron compound with an organic halide. musechem.commt.com The general catalytic cycle, which involves this compound as the organoboron partner, consists of three key steps: musechem.comlibretexts.org

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. libretexts.orgchemrxiv.org

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. organic-chemistry.orgwikipedia.org The base reacts with the sp²-hybridized boronic acid to form a more nucleophilic, sp³-hybridized boronate species. acs.orgwwjmrd.com This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

| Step | Description | Change in Pd Oxidation State | Role of Boronic Acid | Reference |

|---|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the R-X bond. | 0 → +2 | Not directly involved | libretexts.org |

| Transmetalation | Aryl group is transferred from boron to palladium. | No change | Source of the aryl nucleophile (as boronate) | wikipedia.org |

| Reductive Elimination | Two organic groups couple to form the product. | +2 → 0 | Not directly involved | yonedalabs.com |

While palladium catalysis is dominant, copper-mediated reactions provide complementary and powerful methods for forming bonds between arylboronic acids and heteroatoms. The most prominent of these is the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling). wikipedia.orgalfa-chemistry.com

The Chan-Lam coupling enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling an arylboronic acid with an amine or an alcohol, respectively. wikipedia.orgnrochemistry.com Key features of this reaction include:

Catalyst: It typically uses a copper(II) salt, such as copper(II) acetate. nrochemistry.comorganic-chemistry.org

Conditions: The reaction is often conducted under mild conditions, even at room temperature and open to the air, which offers a practical advantage over some palladium-catalyzed systems. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Mechanism: The proposed mechanism involves the formation of a copper-aryl species through transmetalation with the boronic acid. nih.gov This intermediate then reacts with the amine or alcohol. A subsequent reductive elimination step forges the new C-N or C-O bond. wikipedia.org The copper catalyst is re-oxidized by an oxidant, often oxygen from the air, to complete the catalytic cycle. organic-chemistry.org

This methodology has been successfully applied to a broad range of substrates, including anilines, amides, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgresearchgate.netacs.orgacs.orgresearchgate.net

Transition-Metal-Free Transformations of Arylboronic Acids

While renowned for their role in metal-catalyzed couplings, arylboronic acids can also undergo a variety of useful transformations without the need for a transition metal catalyst. nih.gov These reactions often leverage the intrinsic reactivity of the carbon-boron bond.

A significant class of such reactions is ipso-substitution, where the boronic acid group is replaced by another functional group at the same carbon atom. Examples include:

Protodeboronation: This is the replacement of the –B(OH)₂ group with a hydrogen atom. ed.ac.uk This reaction can be an undesirable side reaction in cross-coupling but can also be used intentionally to remove the boronic acid group after it has served as a directing group in a synthesis. publish.csiro.aursc.org Protodeboronation can be promoted by acids, bases, or even heat. publish.csiro.aursc.orgacs.orgresearchgate.net

Hydroxylation: The C-B bond can be converted to a C-O bond, transforming the arylboronic acid into a phenol. nih.gov This is commonly achieved using an oxidizing agent like hydrogen peroxide (H₂O₂). nih.govresearchgate.net

Halogenation: The boronic acid moiety can be replaced by a halogen (F, Cl, Br, I). This halodeboronation is typically accomplished using electrophilic halogenating reagents such as N-halosuccinimides (NCS, NBS, NIS). nih.govrsc.orgresearchgate.netnih.gov This provides a regioselective method for introducing halogens onto an aromatic ring. nih.gov

These transition-metal-free reactions highlight the versatility of the boronic acid group as a synthetic handle that can be converted into a range of other important functionalities. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Protodeboronation | Acid or Base | Arene (Ar-H) | ed.ac.ukrsc.org |

| Hydroxylation | H₂O₂ | Phenol (Ar-OH) | nih.govresearchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | Aryl Bromide (Ar-Br) | nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | Aryl Iodide (Ar-I) | nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | Aryl Chloride (Ar-Cl) | nih.gov |

C-O Bond Formation: Hydroxylation and Phenol Synthesis

The transformation of arylboronic acids into phenols, a formal C-O bond formation, is a synthetically valuable reaction. This ipso-hydroxylation can be achieved through various oxidative methods. For arylboronic acids like this compound, this conversion provides a route to substituted phenols that might be otherwise difficult to synthesize.

Several methodologies exist for the hydroxylation of boronic acids. researchgate.net These include metal-free aerobic deborohydroxylation using mediators like N-aminophthalimide to activate molecular oxygen, and photoredox-catalyzed ipso oxidative hydroxylation. researchgate.net The latter often employs metal-containing photosensitizers, such as [Ru(bpy)₃]Cl₂, or heterogeneous catalysts like copper-doped g-C₃N₄ and V₂O₅/TiO₂. researchgate.net

Chemoselective oxidation is a key challenge when other functional groups are present. A strategy to achieve chemoselective Brown-type oxidation involves using basic biphasic reaction conditions. st-andrews.ac.uk This method allows for the selective formation and phase transfer of a boronic acid trihydroxyboronate, which can then be oxidized, while other boron species, like boronic acid pinacol (BPin) esters, remain in the organic phase and are left unreacted. st-andrews.ac.uk The electronic nature of the aryl unit significantly influences the formation of the aryl boronate and its subsequent aqueous solubility and reactivity. st-andrews.ac.uk For this compound, the electron-withdrawing nitro group would increase the Lewis acidity of the boron center, potentially facilitating boronate formation and subsequent oxidation to the corresponding phenol.

Table 1: Selected Methods for Hydroxylation of Arylboronic Acids

| Method | Oxidant/Catalyst | Key Features |

| Aerobic Deborohydroxylation | N-aminophthalimide, O₂ (air) | Metal-free and convenient. researchgate.net |

| Photoredox Hydroxylation | [Ru(bpy)₃]Cl₂, light | Utilizes photosensitizers for activation. researchgate.net |

| Heterogeneous Catalysis | V₂O₅/TiO₂, H₂O₂ | Employs a recyclable solid catalyst and a green oxidant. researchgate.net |

| Biphasic Chemoselective Oxidation | Base, biphasic solvent system | Allows selective oxidation of boronic acids over esters based on phase transfer. st-andrews.ac.uk |

C-N and C-C Bond Formations via ipso-Functionalization

Ipso-functionalization of arylboronic acids is a powerful tool for introducing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

The Chan-Lam amination is a prominent copper-catalyzed method for C-N bond formation between arylboronic acids and amines. organic-chemistry.org Spectroscopic and mechanistic studies have provided a detailed understanding of this reaction, including the identification of key intermediates and inhibitory off-cycle processes. organic-chemistry.org This understanding has led to the development of more general and efficient catalytic protocols that can overcome limitations associated with certain amine or organoboron substrates. organic-chemistry.org

For C-C bond formation, iterative, metal-free cross-coupling strategies have been developed. core.ac.uknih.gov These methods often involve the in situ preparation of reactive benzylic boronic acids from the reaction of diazo compounds with starting boronic acids. core.ac.uknih.gov This transient boronic acid can then react with another coupling partner, enabling a controlled, sequential formation of multiple C-C bonds. core.ac.uknih.gov This approach allows for a rapid increase in molecular complexity from simple precursors. nih.gov

Oxidative Transformations of Arylboronic Acids

Arylboronic acids are susceptible to various oxidative transformations, which can be either desired synthetic outcomes or detrimental side reactions. In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, base-mediated oxidative processes can compete with the desired catalytic cycle, reducing reaction efficiency. nih.govacs.org

Recently, open-shell activation modes involving single-electron transfer have emerged as a powerful strategy for the functionalization of organoboron compounds. rsc.org These methods can generate alkyl radicals from stable boron species through processes like nitrogen- or oxygen-radical transfer. rsc.org This strategy involves the formation of an electron-rich boron 'ate' complex, which has a low oxidation potential and can be oxidized to generate a carbon-centered radical for subsequent reactions. rsc.org While initially focused on alkylboron species, the principles of oxidative radical generation can be extended to arylboronic acids, providing alternative pathways for their functionalization.

Mechanistic Studies on the Reactivity of this compound Analogues

Elucidating Reaction Pathways through Kinetic Isotope Effects and Spectroscopic Probes

Mechanistic investigations are crucial for understanding and optimizing reactions involving arylboronic acids. Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms, particularly for identifying rate-limiting steps and characterizing transition states. libretexts.org A KIE experiment involves replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C or H with D) and measuring the resulting change in the reaction rate. libretexts.org

For instance, experimental and theoretical ¹³C KIEs have been used to gain detailed insight into the catalytic cycle of the Suzuki-Miyaura reaction. nih.govacs.org Studies have shown that under catalytic conditions, the transmetalation step proceeds through a tetracoordinate boronate intermediate with a Pd-O-B linkage. acs.org This was confirmed by the agreement between the experimental KIE for the carbon atom undergoing transmetalation (KIEC-Boron = 1.035) and the predicted KIE for the corresponding transition state (1.034). acs.org

In addition to KIEs, in situ spectroscopic methods, such as NMR, are invaluable for monitoring the speciation and stability of boronic acids under reaction conditions. nih.govacs.orged.ac.uk These studies have revealed that the stability of arylboronic acids is highly dependent on pH, and they can undergo decomposition via various pathways, including protodeboronation. nih.govacs.orged.ac.uk For the Chan-Lam amination, a combination of spectroscopy, crystallography, and computational modeling has been used to identify key intermediates and understand sources of substrate reactivity issues and side reactions. organic-chemistry.org

Table 2: Application of Mechanistic Probes in Arylboronic Acid Reactions

| Mechanistic Probe | Application | Finding/Insight |

| ¹³C Kinetic Isotope Effect (KIE) | Suzuki-Miyaura Reaction | Confirmed that transmetalation proceeds via a tetracoordinate boronate intermediate. acs.org |

| In situ NMR Spectroscopy | Protodeboronation Studies | Revealed multiple pH-dependent pathways for boronic acid decomposition. nih.govacs.orged.ac.uk |

| Spectroscopy & Computation | Chan-Lam Amination | Identified key intermediates and inhibitory processes, leading to improved protocols. organic-chemistry.org |

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

Substituents on the aromatic ring have a profound impact on the reactivity and properties of arylboronic acids. lumenlearning.comlibretexts.org They influence reaction rates by altering the electron density of the ring and stabilizing or destabilizing reaction intermediates. lumenlearning.comlibretexts.org Groups are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). lumenlearning.com

Substituents also significantly affect the Lewis acidity of the boronic acid (its pKₐ). Electron-withdrawing groups increase the acidity (lower the pKₐ) by stabilizing the resulting anionic tetrahedral boronate species ([ArB(OH)₃]⁻). researchgate.net For example, the pKₐ of p-methoxyphenylboronic acid is 9.24, while that of p-nitrophenylboronic acid is 7.23. researchgate.net Therefore, this compound is expected to be a relatively strong boronic acid. This acidity is crucial for reactions that proceed via the boronate form, as a lower pKₐ means a higher concentration of the reactive boronate at a given pH.

The stability of boronic acid esters is also subject to substituent effects. The stability constants of these esters follow the Hammett equation, with electron-withdrawing groups on the phenylboronic acid leading to the formation of more stable esters. acs.org

Boron Transfer Mechanisms in Catalytic Cycles

The transfer of the aryl group from boron to a metal center, known as transmetalation, is a critical step in many catalytic cross-coupling reactions. In the Suzuki-Miyaura reaction, a base is typically required to facilitate this transfer. acs.org Mechanistic studies using KIEs have confirmed that the reaction proceeds via the formation of a boronate ([ArB(OH)₃]⁻), which then coordinates to the palladium(II) complex. nih.govacs.org The transfer of the aryl group from the tetracoordinate boronate to the palladium center then occurs, regenerating the boron species as boric acid. nih.gov

Alternative mechanisms for boron functionalization involve radical pathways. For instance, alkylboronic acids can be activated by forming an 'ate' complex with a nucleophile. rsc.org This electron-rich species can then undergo single-electron oxidation to generate a radical, which is then transferred to a reaction partner. rsc.org These open-shell pathways represent a departure from the traditional closed-shell, two-electron mechanisms common in palladium catalysis and offer new avenues for the functionalization of organoboron compounds.

Catalytic Applications of 5 Acetamido 2 Nitrophenylboronic Acid and Its Analogues

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis operates through the Lewis acidic nature of the boron atom, which allows for the activation of various functional groups. The catalytic efficacy of a boronic acid is significantly influenced by the substituents on the aryl ring. Electron-withdrawing groups, such as the nitro group present in 5-Acetamido-2-nitrophenylboronic acid, enhance the Lewis acidity of the boron center, making it a more potent activator.

Boronic acids are effective catalysts for the activation of carboxylic acids. This activation typically proceeds through the formation of a mixed anhydride (B1165640) intermediate, which is more susceptible to nucleophilic attack than the free carboxylic acid. nih.gov This principle is fundamental to processes like dehydrative amidation.

The activation of alcohols by boronic acids can proceed through different mechanisms depending on the catalyst and substrate. Highly electron-deficient arylboronic acids can activate alcohols electrophilically, facilitating nucleophilic substitution, often via an SN1 mechanism. nih.gov Conversely, boronic acids can also activate polyols nucleophilically through the formation of an anionic tetravalent adduct. nih.gov For instance, 2-carboxyphenylboronic acid, in conjunction with oxalic acid, has been shown to be an effective catalytic system for the racemization of secondary and tertiary alcohols, proceeding through a reversible Brønsted acid-catalyzed C–O bond cleavage to form an achiral carbocation intermediate. nih.gov

The ability of boronic acids to reversibly form esters with diols has been exploited for the site-selective functionalization of hydroxyl groups, particularly in complex molecules like carbohydrates. researchgate.net This strategy relies on the temporary protection and activation of specific hydroxyl groups. While direct functionalization of simple alcohols is also an area of interest, the development of catalysts for these transformations is ongoing. The benzoxazaborine scaffold, a related boron-based heterocyclic system, has demonstrated the ability to catalyze both nucleophilic and electrophilic activation of diols and alcohols, showcasing the versatility of boron-based catalysts. nih.gov

Specific Catalytic Reactions

The unique properties of this compound and its analogues make them suitable for a range of specific catalytic reactions, from carbon-carbon bond formation to the synthesis of peptides.

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. nih.gov Traditionally, these reactions require strong Lewis acids, but recent advancements have focused on developing milder, more selective catalytic systems. nih.govmt.com Boronic acids have emerged as effective metal-free catalysts for Friedel-Crafts alkylations. For example, 2,3,4,5-tetrafluorophenylboronic acid, a highly electron-deficient boronic acid, has been identified as a potent catalyst for the direct alkylation of neutral arenes with allylic and benzylic alcohols. nih.gov This methodology also extends to the direct installation of prenyl groups. nih.gov The catalytic activity is attributed to the high Lewis acidity of the boronic acid. In some cases, a two-component system, such as a boronic acid with perfluoropinacol, can enhance reactivity in challenging Friedel-Crafts benzylations by forming a highly electrophilic boronic ester in situ. rsc.org Given its electron-deficient nature, this compound is a promising candidate for catalyzing similar Friedel-Crafts type reactions.

Table 1: Examples of Boronic Acid-Catalyzed Friedel-Crafts Alkylations

| Catalyst | Reactants | Product Type | Reference |

| 2,3,4,5-Tetrafluorophenylboronic acid | Neutral arenes, Allylic/Benzylic alcohols | Alkylated/Prenylated arenes | nih.gov |

| Arylboronic acid / Perfluoropinacol | Electronically deactivated benzylic alcohols | Unsymmetrical diarylmethanes | rsc.org |

The development of enantioselective catalytic systems is a major goal in modern organic synthesis. Chiral arylboronic acids and their derivatives have been employed in various enantioselective transformations. For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to enones using chiral ligands allows for the construction of chiral seven-membered rings with high enantioselectivity. rsc.org Another approach involves the cooperative use of a chiral amine and a boronic acid to catalyze the enantioselective 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids. researchgate.net In this system, the boronic acid activates the carboxylic acid by forming a mixed anhydride, while the chiral amine activates the cycloalkanone by forming a chiral enamine. researchgate.net While specific examples utilizing chiral derivatives of this compound are not yet prevalent in the literature, the core structure provides a scaffold that could be modified with chiral auxiliaries to create novel enantioselective catalysts.

The formation of amide bonds is a fundamental transformation in chemistry and biology. springernature.com Catalytic direct dehydrative amidation, where a carboxylic acid and an amine are coupled with the removal of water, is an atom-economical and environmentally friendly approach. rsc.org Boronic acids have proven to be effective catalysts for this reaction.

Notably, electron-deficient boronic acids are particularly effective. Research has shown that o-nitrophenylboronic acid is an efficient catalyst for the amidation of α-amino acids, a key step in peptide synthesis. rsc.org These reactions can proceed while maintaining the optical purity of the α-amino acid substrates. rsc.org The presence of the nitro group in the ortho position is crucial for the catalytic activity. The addition of a 5-acetamido group, as in this compound, could further modulate the electronic properties and steric environment of the catalyst, potentially enhancing its efficacy or selectivity in peptide bond formation. The general mechanism for boronic acid-catalyzed amidation involves the formation of a mixed anhydride, which is then attacked by the amine. nih.gov

Table 2: Research Findings on Boronic Acid-Catalyzed Amidation

| Catalyst/System | Substrates | Key Finding | Reference |

| o-Nitrophenylboronic acid | α-Amino acids | Effective for amidation while retaining optical purity. | rsc.org |

| Arylboronic acid / DMAPO | Carboxylic acids, Amines | Cooperative catalysis is effective for less reactive substrates and chemoselective amidation. | nih.gov |

| 2-Carboxyphenylboronic acid / Oxalic acid | Secondary and Tertiary alcohols | Efficient racemization via a carbocation intermediate. | nih.gov |

| o-Tolylboronic acid / o-Nitrophenylboronic acid | Amino acids | Synergistic catalytic effect observed in dipeptide synthesis. | nih.gov |

Applications in Advanced Materials Science

Arylboronic Acid-Functionalized Materials

The functionalization of materials with arylboronic acids, such as 5-Acetamido-2-nitrophenylboronic acid, is a key strategy for imparting stimuli-responsive behavior. The boronic acid group is particularly known for its ability to form reversible covalent bonds with diols.

Stimuli-responsive scaffolds are materials that can change their properties in response to external signals, such as pH, light, or the presence of specific molecules. nih.govnih.gov The incorporation of arylboronic acid moieties is a critical approach in the development of these "intelligent" materials. While specific research on this compound in this context is emerging, the general principles of using substituted phenylboronic acids suggest its potential. For instance, the nitro and acetamido groups can influence the electronic properties of the boronic acid, thereby tuning its reactivity and the stability of the boronate esters it forms. This tunability is crucial for designing scaffolds that respond to specific physiological or environmental conditions. nih.gov

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Boronate ester bonds are increasingly used as dynamic crosslinkers in hydrogels, imparting properties such as self-healing and injectability. These hydrogels are often responsive to changes in pH and the presence of diol-containing molecules like glucose. The formation of boronate ester crosslinks is a reversible process, allowing the hydrogel to adapt to its environment. While detailed studies on hydrogels specifically crosslinked with this compound are not widely available, related research on other substituted phenylboronic acids, such as 3-aminophenylboronic acid and 3-carboxy-5-nitrophenylboronic acid, demonstrates the feasibility of this approach. nih.gov The acetamido and nitro groups in this compound would be expected to modulate the pKa of the boronic acid, thereby influencing the pH range over which the hydrogel is stable and responsive.

Dynamic Covalent Chemistry in Material Design

Dynamic covalent chemistry (DCC) involves the use of reversible chemical reactions to create adaptable and self-correcting material systems. nih.gov The reversible formation of boronate esters is a prime example of a dynamic covalent bond. frontiersin.org

The reversible nature of the boronate ester linkage is the foundation for creating self-healing materials. rsc.org If a material crosslinked by these bonds is damaged, the bonds can reform across the fractured interface, restoring the material's integrity. Furthermore, the stability of boronate esters is highly dependent on pH. nih.gov This property allows for the design of materials that can change their structure or release encapsulated cargo in response to a specific pH trigger, which is particularly relevant for biomedical applications where pH gradients exist in the body. nih.gov

Arylboronic acids are well-known for their ability to bind with 1,2- and 1-3-diols, a class of compounds that includes many biologically important molecules like sugars. This interaction can be used to design materials that respond to the presence of specific diols. Additionally, some boronic acid derivatives have been shown to be sensitive to reactive oxygen species (ROS), which are often present at sites of inflammation or in tumor microenvironments. While direct evidence for this compound in this specific application is limited, the general reactivity of the boronic acid group suggests potential in this area.

Nanomaterial Integration and Properties Modulation

Extensive research into the scientific literature and chemical databases did not yield specific information or detailed research findings regarding the integration of this compound with nanomaterials or its application in modulating their properties. Consequently, no data is available to populate the subsections below or to generate data tables on this specific topic.

Further research is required to explore the potential of this compound in the field of advanced materials science, specifically concerning its interaction with and effects on various nanomaterials.

Applications in Chemical Biology and Medicinal Chemistry

Boronic Acids as Bioisosteres in Drug Design and Discovery

In medicinal chemistry, the strategy of bioisosteric replacement involves substituting one functional group with another that retains similar chemical and physical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. drughunter.com The boronic acid group is recognized as a versatile bioisostere, particularly for carboxylic acids and, in some contexts, phosphates. nih.govnih.govresearchgate.net

The substitution of a carboxylic acid group with a boronic acid can significantly alter a drug candidate's properties. Boronic acids are generally less acidic (with a higher pKa, around 9) than carboxylic acids, meaning they are neutral at physiological pH. drughunter.com This neutrality can lead to improved membrane permeability and enhanced oral bioavailability, which are critical pharmacokinetic parameters. drughunter.com

Furthermore, the introduction of a boronic acid can modify a molecule's selectivity and physicochemical characteristics, potentially leading to improved pharmacodynamic profiles. nih.gov For instance, peptide-based drugs often suffer from poor pharmacokinetic properties; replacing an amide or amine group with scaffolds containing boronic acids has been explored as a strategy to improve their stability and in vivo performance. nih.govmdpi.com Boronic acid-based prodrugs have also been designed to improve the bioavailability of existing drugs by masking reactive hydroxyl groups, thereby reducing first-pass metabolism. nih.gov

Table 1: Comparison of Carboxylic Acid and Boronic Acid Properties as Bioisosteres

| Feature | Carboxylic Acid | Boronic Acid | Implication for Drug Design |

|---|---|---|---|

| Typical pKa | ~4-5 | ~9 | Boronic acids are less ionized at physiological pH, potentially improving cell membrane penetration. drughunter.com |

| Geometry | Trigonal planar | Trigonal planar (neutral), Tetrahedral (bound) | The ability to form a tetrahedral complex allows for unique interactions with biological targets. drughunter.com |

| Primary Interaction | Ionic bonds, Hydrogen bonds | Reversible covalent bonds with nucleophiles (e.g., hydroxyls) | Enables strong, yet reversible, binding to enzyme active sites. drughunter.comresearchgate.net |

This table provides an interactive comparison of the key properties of carboxylic and boronic acids relevant to their roles as bioisosteres in drug design.

The structural similarity between a tetrahedral boronate ester and a phosphate group has led to the development of boron-containing mimics of biological phosphates. nih.gov This "boron-phosphorus elemental exchange" strategy is an emerging area in drug design. Borononucleotides, where a boronic acid replaces a phosphate group, are being explored for their potential as enzyme inhibitors or modulators of nucleic acid function. nih.gov

Boronic acids are also valuable tools in the construction of bioconjugates—complex molecules where a biomolecule (like a peptide or protein) is linked to a payload (like a drug or imaging agent). semanticscholar.org The ability of boronic acids to form reversible covalent bonds with diols found in saccharides makes them useful for targeting glycoproteins on cell surfaces. nih.govresearchgate.net This interaction can be exploited for cell delivery systems or for creating stimuli-responsive therapeutic constructs. nih.govresearchgate.net

Arylboronic Acids as Enzyme Inhibitors

Arylboronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases and β-lactamases. pnas.orgnih.govresearchgate.net The electrophilic nature of the boron atom allows it to act as a "serine trap," forming a stable complex with the catalytic serine residue in the active site of these enzymes. nih.gov

The primary mechanism of inhibition by boronic acids involves the formation of a reversible covalent bond with the hydroxyl group of a catalytic serine residue in an enzyme's active site. nih.gov This interaction forms a tetrahedral boronate adduct that mimics the high-energy transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity. researchgate.netmdpi.com

This mechanism is particularly effective against serine β-lactamases, a major family of enzymes responsible for bacterial resistance to β-lactam antibiotics like penicillin. acs.orgfrontiersin.org By inhibiting these enzymes, boronic acid derivatives can restore the efficacy of antibiotics against resistant bacteria. mdpi.comnih.gov Several boronic acid-based β-lactamase inhibitors (BLIs) have been developed, with some reaching clinical use. nih.govfrontiersin.org The target specificity of these inhibitors is influenced by the substituents on the aryl ring, which form additional interactions within the enzyme's active site. nih.govasm.org

The potency and selectivity of arylboronic acid inhibitors are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these inhibitors for specific enzyme targets. acs.orgnih.gov Key findings from SAR studies on boronic acid inhibitors, particularly for β-lactamases, include:

The Boronic Acid Moiety : This group is essential for the covalent interaction with the catalytic serine and is a constant feature. nih.gov

The Aromatic Ring : The phenyl ring acts as a scaffold for positioning other functional groups. Its interactions within hydrophobic pockets of the active site are important for binding affinity. nih.gov

Substituents on the Ring (R-groups) : Modifications to the side chains (R1 and R2 groups) extending from the aryl ring are critical for achieving high potency and selectivity. These groups can form hydrogen bonds, salt bridges, or other non-covalent interactions with specific amino acid residues in the enzyme's active site, mimicking the side chains of the natural substrates. asm.org For example, in the case of 5-Acetamido-2-nitrophenylboronic acid, the acetamido and nitro groups would be the key substituents influencing its potential inhibitory activity and specificity.

Table 2: General Structure-Activity Relationship Principles for Arylboronic Acid Enzyme Inhibitors

| Structural Feature | Role in Inhibition | Example of Modification | Effect on Activity |

|---|---|---|---|

| Boronic Acid Group | Forms a reversible covalent bond with the catalytic serine residue. nih.gov | N/A (essential pharmacophore) | Crucial for the inhibitory mechanism. |

| Aryl Scaffold | Positions the molecule correctly within the enzyme's active site. | Phenyl, Thienyl, Pyridyl | Can alter binding orientation and hydrophobic interactions. asm.org |

| R1/R2 Substituents | Mimic substrate side chains and form specific non-covalent interactions (e.g., hydrogen bonds). asm.org | Carboxylates, amides, sulfonamides | Determines inhibitor potency and selectivity for the target enzyme. acs.orgnih.gov |

This interactive table summarizes the key structural elements of arylboronic acid inhibitors and their impact on biological activity, based on established SAR principles.

Diagnostic and Sensing Applications

Beyond therapeutics, boronic acids are widely used in the development of chemical sensors and diagnostic tools. nih.govnih.govresearchgate.net This application is primarily based on their unique ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities. nih.govnih.gov

Many biologically significant molecules, including saccharides (like glucose), glycoproteins, ribonucleosides, and some neurotransmitters (like dopamine), contain diol groups. nih.govresearchgate.net By functionalizing a boronic acid-containing molecule with a reporter group, such as a fluorophore or a chromophore, sensors can be created that signal the presence and concentration of these analytes. When the boronic acid binds to a diol-containing target, it can trigger a change in the reporter's optical or electrochemical properties, allowing for detection. nih.gov

This principle has been extensively applied to the development of glucose sensors for diabetes management. nih.govresearchgate.net It has also been used to create systems for labeling and detecting specific types of cells (e.g., cancer cells or bacteria) that have unique carbohydrate signatures on their surface. nih.govresearchgate.net The this compound scaffold could potentially be incorporated into such sensing systems, where its specific binding affinity and the electronic properties of its substituents would influence the sensor's performance.

Table 3: Biological Analytes Detectable with Boronic Acid-Based Sensors

| Analyte Class | Specific Example | Biological Relevance |

|---|---|---|

| Monosaccharides | Glucose, Fructose | Blood sugar monitoring, metabolic studies. nih.govresearchgate.net |

| Polysaccharides | Heparin, Cell-surface glycans | Anticoagulant detection, cell identification. nih.govresearchgate.net |

| Glycoproteins | Thomsen-Friedenreich antigen | Cancer biomarker detection. nih.gov |

| Nucleosides/Nucleotides | ATP, RNA | Energy metabolism, nucleic acid analysis. |

| Catechols | Dopamine, L-DOPA | Neurotransmitter sensing. nih.gov |

This interactive table showcases the variety of biologically important molecules containing diol groups that can be targeted for sensing and diagnostic applications using boronic acid chemistry.

Boronic Acid-Based Chemosensors for Saccharides and Glycoproteins

Phenylboronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, which are structural hallmarks of saccharides and glycoproteins. This interaction forms the basis of boronic acid-based chemosensors. The binding event can be designed to trigger a detectable signal, such as a change in fluorescence or color, allowing for the detection and quantification of these important biomolecules.

The substituents on the phenyl ring of a boronic acid play a crucial role in modulating its binding affinity and selectivity. The presence of an electron-withdrawing nitro group in this compound is expected to increase the acidity of the boronic acid, which can enhance its ability to bind with diols at physiological pH. The acetamido group, on the other hand, can influence the electronic properties and steric environment of the molecule, potentially contributing to more specific interactions with target saccharides or glycoproteins. Research in this area is focused on designing sensors with high sensitivity and selectivity for specific sugars, which is critical for applications in diagnostics and monitoring of diseases like diabetes.

Probes for Detection and Quantification of Chemical Species

Beyond saccharide recognition, boronic acid derivatives have been explored as versatile probes for the detection of other chemical species. For instance, certain nitrophenylboronic acids have demonstrated utility as chemoselective probes for hydrogen peroxide. This reactivity stems from the oxidation of the boronic acid by hydrogen peroxide, leading to the formation of a corresponding phenol and a detectable signal.

Given its nitrophenylboronic acid core, this compound could potentially be developed into a probe for reactive oxygen species (ROS) like hydrogen peroxide. The acetamido group could be further modified to tune the probe's sensitivity, selectivity, and other photophysical properties, making it suitable for specific applications in cellular imaging or environmental monitoring.

Boron Neutron Capture Therapy (BNCT) Approaches

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) isotopes in tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei. These particles have a very short path length, effectively delivering a lethal dose of radiation to the cancer cells while sparing the surrounding healthy tissue.

A critical component of successful BNCT is the development of boron-containing agents that can be selectively delivered to and retained by tumor cells. While compounds like boronophenylalanine (BPA) and sodium borocaptate (BSH) are currently in clinical use, there is an ongoing search for new boron carriers with improved tumor targeting and lower toxicity.

The structure of this compound, containing a boron atom, makes it a candidate for investigation in BNCT. Its potential for selective tumor uptake would need to be explored, possibly through conjugation to tumor-targeting molecules. The acetamido and nitro groups could also influence its biological distribution and clearance. Further research would be necessary to evaluate its efficacy and safety as a potential BNCT agent.

Computational and Theoretical Studies on 5 Acetamido 2 Nitrophenylboronic Acid Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are used to explore the fundamental electronic properties of a molecule. These investigations help in understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This method is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex molecules. researchgate.net The core principle of DFT is that the total energy of a system can be determined from its electron density. scispace.com

For 5-Acetamido-2-nitrophenylboronic acid, the geometry optimization process begins with an initial guess of the molecular structure. Using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)), the DFT calculation iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. researchgate.netnih.gov This process adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located, which corresponds to the equilibrium geometry. researchgate.netscispace.com The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. This stable structure is the foundation for calculating other molecular properties like vibrational frequencies and electronic transitions. nih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to become excited. researchgate.net

For this compound, the distribution of these orbitals is influenced by its substituents. The HOMO is typically associated with regions of high electron density and represents the ability to donate electrons, while the LUMO is associated with electron-deficient regions and represents the ability to accept electrons. researchgate.netresearchgate.net In this molecule, the electron-withdrawing nitro group (-NO₂) and the electron-donating acetamido group (-NHCOCH₃) significantly affect the localization of these orbitals. DFT calculations can map these orbitals, showing, for instance, that the HOMO might be localized more on the phenyl ring and the acetamido group, while the LUMO could be concentrated around the nitro group and the boronic acid moiety.

The transition of an electron from the ground state (S₀) to the first excited singlet state (S₁) is often approximated by the HOMO→LUMO transition. researchgate.net However, it's important to note that the lowest energy excited state is not always a pure HOMO-LUMO transition due to the complex many-body nature of electron interactions. chemrxiv.org Time-Dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and corresponding absorption wavelengths (λmax) for electronic transitions. materialsciencejournal.org These calculations can predict the UV-Visible absorption spectrum of the molecule, where the S₀→S₁ transition corresponds to the longest wavelength absorption band. materialsciencejournal.org The nature of this transition is often described as a π→π* or n→π* interaction, indicating the type of orbitals involved. researchgate.net

Table 1: Key Quantum Chemical Parameters This interactive table outlines global quantum chemical identifiers that can be derived from DFT calculations to describe the reactivity of a molecule like this compound.

| Parameter | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the capacity to donate electrons. researchgate.net |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the capacity to accept electrons. materialsciencejournal.org |

| Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. researchgate.net |

| Electronegativity | χ | The negative of the electronic chemical potential. | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | A larger value indicates greater stability and lower reactivity. materialsciencejournal.org |

Molecular Dynamics Simulations of Boronic Acid Interactions

While quantum mechanics is ideal for studying the properties of single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a larger system, such as in a solution or interacting with a biological target. mdpi.com MD simulations model the movements and interactions of atoms and molecules over time based on classical mechanics. nih.gov

In an MD simulation of this compound, a "force field" (like CHARMM36) is used to define the potential energy of the system. nih.gov This force field is a set of parameters that describe the energy associated with bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. dovepress.com The simulation box would contain the boronic acid molecule, numerous solvent molecules (e.g., water), and any other relevant molecules, such as a ligand or a protein. nih.gov

Starting from an initial configuration, the simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities a short time step (e.g., 1 femtosecond) later. mdpi.com By repeating this process millions of times, a trajectory is generated that shows how the system evolves. mdpi.com

This approach can be used to study:

Solvation: How water molecules arrange around the boronic acid, forming hydrogen bonds with the nitro, acetamido, and boronic acid groups.

Conformational Changes: How the molecule rotates around its single bonds and what conformations are most stable in a given environment.

Binding Processes: Simulating the interaction of the boronic acid with a target, such as the active site of an enzyme, to understand the binding mechanism and stability of the complex. nih.govnih.gov The strength of this interaction can be quantified by calculating the binding free energy. nih.gov

Prediction of Reactivity and Selectivity in Boronic Acid-Mediated Processes

DFT calculations are not only for structure and spectra but also for predicting chemical reactivity. By analyzing the electronic structure, one can identify which parts of the this compound molecule are most likely to participate in a chemical reaction.

Local reactivity descriptors, such as Fukui functions, are derived from the electron density to pinpoint the most electrophilic and nucleophilic sites within the molecule. researchgate.net These indices indicate the change in electron density at a specific atomic site when an electron is added or removed, highlighting regions susceptible to nucleophilic or electrophilic attack, respectively. researchgate.net

Computational Modeling of Boronic Acid-Ligand Binding Affinity

A key application of computational modeling for boronic acids is predicting their binding affinity to biological targets, which is essential in drug discovery. nih.govnih.gov This process often involves a combination of molecular docking and more rigorous free energy calculations.

Molecular Docking: This technique predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein). The boronic acid is placed into the binding site of the protein, and a scoring function estimates the binding affinity for many different possible poses. This method is fast and effective for screening large numbers of potential drug candidates. nih.gov

Free Energy Calculations: For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. dovepress.com After running an MD simulation of the protein-ligand complex, this method calculates the binding free energy by considering the molecular mechanics energies, solvation free energies, and conformational entropy. dovepress.com These physics-based simulations can provide detailed insight into the forces driving the binding, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govnih.gov For boronic acids, this is particularly important for modeling the covalent bond that can form between the boron atom and nucleophilic residues (like serine) in an enzyme's active site. nih.gov

The acidity of a boronic acid, quantified by its pKa value, is a critical property that governs its behavior in aqueous solution and its ability to bind to diols (like saccharides) or enzymes. mdpi.comresearchgate.net Computational chemistry offers reliable methods to predict the pKa of arylboronic acids. mdpi.com The calculation involves determining the Gibbs free energy change (ΔG) for the dissociation of the boronic acid into its anionic boronate form and a proton in a solvent. researchgate.net

The pKa is directly influenced by the electronic effects of substituents on the phenyl ring. researchgate.net

Electron-withdrawing groups (like the -NO₂ group) stabilize the negatively charged boronate anion, thereby increasing the acidity and lowering the pKa value.

Electron-donating groups (like -NH₂ or -OCH₃) destabilize the anion, making the acid weaker and increasing the pKa. researchgate.net

The acetamido group (-NHCOCH₃) is generally considered to be weakly activating and ortho-, para-directing, but its effect is more complex than a simple amino group. The nitro group at the ortho position has a strong acidifying effect due to its electron-withdrawing nature. Computational studies have shown an excellent correlation between calculated pKa values and experimental data, confirming that polar effects often dominate over steric contributions. mdpi.com To achieve high accuracy, it is necessary to consider the different possible conformations of the hydroxyl groups and the substituents. mdpi.com

Table 2: Influence of Substituents on Phenylboronic Acid pKa This interactive table illustrates how different substituents on the phenyl ring affect the acidity (pKa) of the boronic acid group. The values demonstrate the significant impact of electronic effects.

| Compound | Substituent(s) | Position(s) | Expected pKa Effect | Example pKa researchgate.net |

| Phenylboronic acid | -H | - | Reference | 8.8 |

| 3-Acetamidophenylboronic acid | -NHCOCH₃ | meta | Weakly acidifying | 8.5 |

| 2-Nitrophenylboronic acid | -NO₂ | ortho | Strongly acidifying | - |

| 3-Nitrophenylboronic acid | -NO₂ | meta | Strongly acidifying | 7.96 |

| 4-Nitrophenylboronic acid | -NO₂ | para | Strongly acidifying | 7.34 |

| This compound | -NHCOCH₃, -NO₂ | meta, ortho | Strongly acidifying | - |

Boronate Ester Formation Thermodynamics and Kinetics

The key factors governing the formation of boronate esters include the pKa of the boronic acid, the nature of the diol, the pH of the solution, and the solvent. semanticscholar.orgaablocks.com The presence of both an electron-withdrawing nitro group and an electron-donating acetamido group on the phenyl ring of this compound creates a unique electronic environment that influences its reactivity.

Thermodynamic Considerations

The thermodynamics of boronate ester formation are dictated by the equilibrium between the boronic acid and the diol to form the ester and water. The position of this equilibrium is influenced by the stability of the resulting boronate ester. Electron-withdrawing groups, such as the nitro group at the ortho position, are known to lower the pKa of the boronic acid. nih.gov This decrease in pKa facilitates the formation of the tetrahedral boronate anion at lower pH values, which can then react with diols. aablocks.com

Studies on other substituted phenylboronic acids have shown that electron-accepting substituents tend to stabilize the tetrahedral boronate esters. rsc.org The nitro group in this compound is a strong electron-withdrawing group and is expected to increase the Lewis acidity of the boron center, thereby favoring the formation of a stable boronate ester. Conversely, the acetamido group at the meta position (relative to the boronic acid) is generally considered a weak electron-donating group through resonance, which might slightly counteract the effect of the nitro group. However, the ortho-nitro group's proximity and strong electron-withdrawing nature are likely to be the dominant influence on the thermodynamics of boronate ester formation.

Computational studies on similar systems, such as 2-aminocarbonyl-phenylboronic acid, have shown that intramolecular interactions can play a significant role in the stability of different conformers in solution. researchgate.net For this compound, potential intramolecular hydrogen bonding between the acetamido group and the nitro group or the boronic acid itself could influence the thermodynamics of diol binding.

A general representation of the thermodynamic parameters for boronate ester formation with a generic diol is presented in the table below, based on trends observed for substituted phenylboronic acids.

| Thermodynamic Parameter | Expected Influence of Substituents on this compound |

| ΔG (Gibbs Free Energy) | Likely to be negative, favoring spontaneous formation of the boronate ester, especially with appropriately structured diols. The strong electron-withdrawing nitro group is expected to make the formation more favorable compared to unsubstituted phenylboronic acid. |

| ΔH (Enthalpy) | The formation of new B-O bonds in the boronate ester is an exothermic process, leading to a negative enthalpy change. |

| ΔS (Entropy) | The condensation reaction results in the formation of one boronate ester molecule and water from two reactant molecules (boronic acid and diol), leading to a decrease in entropy (negative ΔS). |

Kinetic Considerations

The kinetics of boronate ester formation are complex and can proceed through multiple pathways, involving either the neutral trigonal boronic acid or the anionic tetrahedral boronate. aablocks.com The rate of reaction is highly dependent on the pH of the medium, as it dictates the concentration of the more reactive boronate species.

For this compound, the ortho-nitro group is expected to significantly accelerate the rate of boronate ester formation. By lowering the pKa of the boronic acid, a higher concentration of the reactive boronate anion is present at a given pH, leading to a faster reaction rate. Studies on ortho-aminomethylphenylboronic acids have demonstrated that ortho-substituents can act as catalysts. nih.gov In the case of this compound, while not a direct catalytic group, the ortho-nitro group's influence on the Lewis acidity of the boron atom would facilitate nucleophilic attack by the diol.

The general mechanism for boronate ester formation can be influenced by buffer components, which can act as catalysts. semanticscholar.orgresearchgate.net The rate-determining step can vary depending on the reaction conditions and the specific diol used.

The table below outlines the expected kinetic parameters for the formation of a boronate ester with this compound and a generic diol.

| Kinetic Parameter | Expected Influence of Substituents on this compound |

| k_obs (Observed Rate Constant) | Expected to be higher than that of unsubstituted phenylboronic acid due to the electron-withdrawing nitro group. The rate will be highly pH-dependent. |

| Reaction Order | The reaction is typically first-order with respect to the boronic acid and can be first-order with respect to the diol at low concentrations, potentially reaching saturation (zero-order) at high diol concentrations. researchgate.netscholaris.ca |

| Activation Energy (Ea) | The electron-withdrawing nitro group is expected to lower the activation energy for the formation of the tetrahedral intermediate, thus increasing the reaction rate. |

Advanced Analytical Methodologies for Characterization of 5 Acetamido 2 Nitrophenylboronic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 5-Acetamido-2-nitrophenylboronic acid, offering detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed picture of the molecular framework by mapping the magnetic environments of atomic nuclei.

¹H NMR Spectroscopy: Proton NMR is crucial for identifying the number and arrangement of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. For instance, in a related compound, 4-nitrophenyl boronic acid, the aromatic protons appear as distinct doublets. researchgate.netresearchgate.net The methyl protons of the acetamido group would appear as a sharp singlet, typically in the upfield region, while the amide proton (NH) would present as a broader singlet. The acidic protons of the boronic acid group (-B(OH)₂) may appear as a broad signal or exchange with solvent protons, sometimes making them difficult to observe.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would feature signals for the aromatic carbons, the carbonyl carbon of the acetamido group, and the methyl carbon. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect or may appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating acetamido group.

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR is particularly informative for compounds containing boron. nsf.gov This technique provides direct insight into the coordination state and electronic environment of the boron atom. nih.gov For this compound, the ¹¹B NMR spectrum is expected to show a single resonance characteristic of a trigonal planar (sp² hybridized) boronic acid. The chemical shift would be influenced by the substituents on the phenyl ring. For many phenylboronic acids, this signal appears in a specific region of the spectrum. nsf.govnih.gov The interaction with diols or changes in pH can lead to a significant upfield shift in the ¹¹B NMR signal, indicating a change to a tetrahedral (sp³ hybridized) boronate ester or boronate anion, respectively. nsf.govresearchgate.net

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H NMR | ~ 8.0 - 8.5 | m | Aromatic protons |

| ~ 9.5 | br s | Amide proton (NH) | |

| ~ 2.2 | s | Acetyl methyl protons (CH₃) | |

| Variable | br s | Boronic acid protons (B(OH)₂) | |

| ¹³C NMR | ~ 115 - 150 | Aromatic carbons | |

| ~ 170 | Carbonyl carbon (C=O) | ||

| ~ 25 | Acetyl methyl carbon (CH₃) | ||

| Variable/Broad | Carbon-Boron (C-B) | ||

| ¹¹B NMR | ~ 25 - 30 | s | Boronic acid (B(OH)₂) |

Note: The predicted chemical shifts are estimates based on data for structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the O-H stretching of the boronic acid, which is often a broad band. The N-H stretching of the amide group would also be present. The aromatic C-H stretching vibrations appear at higher wavenumbers, while the C=C stretching vibrations of the aromatic ring are also observable. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The amide I (C=O stretch) and amide II (N-H bend) bands are also prominent features. For a related compound, m-nitrophenylboronic acid, characteristic IR absorption bands are well-documented. nist.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. The symmetric stretching of the nitro group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Boronic Acid (O-H) | Stretching | 3200 - 3600 (broad) |

| Amide (N-H) | Stretching | 3100 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Amide I (C=O) | Stretching | 1630 - 1695 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Boronic Acid (B-O) | Stretching | 1310 - 1380 |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. nih.gov This technique can unequivocally confirm the molecular formula of this compound (C₈H₉BN₂O₅). epa.gov The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. By employing a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the main compound can be obtained, with any impurities appearing as separate peaks. The area under the peak is proportional to the concentration, allowing for quantitative purity determination. HPLC is also invaluable for monitoring the progress of chemical reactions, such as the synthesis of this boronic acid, by tracking the disappearance of starting materials and the appearance of the product over time. For instance, HPLC methods developed for similar compounds like 2-amino-5-nitrophenol (B90527) can be adapted for this purpose. nih.gov

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorbance maximum |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) can be used to analyze volatile derivatives. Derivatization, for example by silylation of the boronic acid and amide groups, can increase the volatility and thermal stability of the compound, making it amenable to GC separation. The separated components are then introduced into a mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns. This technique is particularly useful for identifying and quantifying volatile impurities or byproducts in the sample.

Applications in Electrophoresis

While direct applications of this compound in electrophoresis are not extensively documented in the reviewed literature, the unique properties of boronic acids, in general, make them valuable reagents in electrophoretic separations. Boronic acids are known to form reversible covalent bonds with compounds containing cis-diol moieties, such as carbohydrates, glycoproteins, and ribonucleotides. This interaction can be exploited in various electrophoretic techniques, including affinity electrophoresis and capillary electrophoresis, to achieve selective separation and detection of diol-containing analytes. The presence of the acetamido and nitro groups on the phenyl ring of this compound would influence its pKa and binding affinity, potentially offering unique selectivity in electrophoretic separations compared to other phenylboronic acid derivatives.

Advanced Characterization of Boronic Acid-Diol Complexes

The interaction between boronic acids and diols is a cornerstone of their application in chemical and biological sensing. Advanced analytical methods are employed to meticulously characterize the formation and properties of these boronic acid-diol complexes.

Fluorescence spectroscopy is a highly sensitive technique used to determine the binding affinity between a boronic acid and a diol. This method often involves a competitive binding assay with a fluorescent reporter molecule, such as Alizarin Red S (ARS). The boronic acid and ARS form a fluorescent complex. When a diol is introduced, it competes with ARS for binding to the boronic acid, leading to a decrease in fluorescence intensity. By titrating the diol into the boronic acid-ARS solution and monitoring the change in fluorescence, the binding constant (Ka) for the boronic acid-diol interaction can be determined. acs.org This approach allows for the quantitative assessment of how structural modifications to the boronic acid, such as the acetamido and nitro substituents in this compound, affect its binding affinity for various diols.